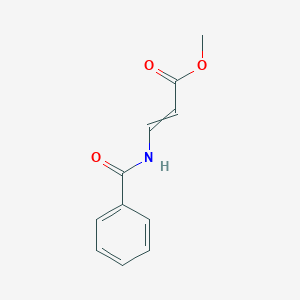
Methyl 3-benzamidoprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-benzamidoprop-2-enoate is an organic compound with the molecular formula C11H11NO3. It is a derivative of benzamide and is characterized by the presence of an ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-benzamidoprop-2-enoate can be synthesized through several methods. One common approach involves the reaction of methyl acrylate with benzamide in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic attack of the benzamide on the acrylate, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials while minimizing by-products. Solvent selection and purification steps are also crucial to obtaining a high-purity product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-benzamidoprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or esters with different substituents.
Scientific Research Applications
Methyl 3-benzamidoprop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-benzamidoprop-2-enoate involves its interaction with specific molecular targets. The ester and amide functional groups allow it to participate in hydrogen bonding and other non-covalent interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-nitrobenzoate: Similar in structure but contains a nitro group instead of an amide.
Ethyl 3-benzamidoprop-2-enoate: Similar but with an ethyl ester instead of a methyl ester.
Benzamide: Lacks the ester functional group but shares the benzamide core structure.
Uniqueness
Methyl 3-benzamidoprop-2-enoate is unique due to the combination of its ester and amide functional groups, which confer distinct reactivity and interaction profiles. This makes it a versatile compound in synthetic chemistry and various research applications.
Properties
CAS No. |
62183-17-9 |
|---|---|
Molecular Formula |
C11H11NO3 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
methyl 3-benzamidoprop-2-enoate |
InChI |
InChI=1S/C11H11NO3/c1-15-10(13)7-8-12-11(14)9-5-3-2-4-6-9/h2-8H,1H3,(H,12,14) |
InChI Key |
SPCFCWIDNLHCAL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CNC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















